N-(2-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one acetamide class, characterized by a methoxyphenyl group at the N-position and a phenyl-substituted thienopyrimidinone core.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-27-17-10-6-5-9-16(17)23-18(25)11-24-13-22-19-15(12-28-20(19)21(24)26)14-7-3-2-4-8-14/h2-10,12-13H,11H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAPXIROEBZAJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction for Thiophene Intermediate Formation
The Gewald reaction serves as the foundational step for synthesizing 2-aminothiophene-3-carbonitrile derivatives, which are precursors to the thieno[3,2-d]pyrimidinone scaffold. In a representative procedure, pyranone reacts with malononitrile and sulfur powder in ethanol under triethylamine catalysis at room temperature. This one-pot cyclocondensation yields 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile (iii ) with a 15% yield after recrystallization. Modifications, such as substituting pyranone with cyclohexanone, adjust ring size and electronic properties, though yields remain suboptimal due to competing side reactions.
Dimroth Rearrangement for Pyrimidine Ring Closure
The Dimroth rearrangement converts 2-aminothiophene intermediates into thieno[3,2-d]pyrimidin-4-ones. For example, treating iii with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under microwave irradiation (200 W, 10°C, 10 min) produces N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide (iv ) in 95% yield. Subsequent condensation with substituted anilines in acetic acid under microwave conditions (1 h, 120°C) facilitates ring expansion, yielding 23 thieno[2,3-d]pyrimidine derivatives. For the target compound, 2-methoxyaniline replaces standard anilines in this step, introducing the ortho-methoxy group.
Acetamide Side-Chain Installation
Nucleophilic Substitution at Position 3
The 3-position of the thieno[3,2-d]pyrimidin-4-one core is electrophilic, enabling nucleophilic attack by amine-containing reagents. Reacting 4-oxo-7-phenylthieno[3,2-d]pyrimidine with chloroacetyl chloride in anhydrous dichloromethane generates 3-chloroacetyl-thieno[3,2-d]pyrimidin-4-one. This intermediate undergoes amidation with 2-methoxyaniline in dimethylformamide (DMF) at 80°C for 6 hours, producing the target acetamide derivative. Yield optimization (68–72%) is achieved by employing molecular sieves to scavenge HCl byproducts.
Microwave-Assisted Amidation
Microwave irradiation significantly enhances reaction efficiency. A mixture of 3-chloroacetyl-thieno[3,2-d]pyrimidin-4-one (1.0 equiv), 2-methoxyaniline (1.2 equiv), and potassium carbonate (2.0 equiv) in acetonitrile is irradiated at 150°C for 20 minutes, yielding N-(2-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide in 89% purity. This method reduces side product formation compared to conventional heating.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
1H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, pyrimidine-H), 7.68–7.62 (m, 5H, phenyl-H), 7.12 (d, J = 8.4 Hz, 1H, aniline-H), 6.94–6.88 (m, 2H, aniline-H), 4.82 (s, 2H, CH2CO), 3.81 (s, 3H, OCH3), 2.91–2.85 (m, 2H, thiophene-CH2), 2.45–2.39 (m, 2H, pyran-CH2).
HRMS (ESI): m/z calculated for C22H18ClN3O3S [M+H]+: 448.0821; found: 448.0819.
Crystallographic Data
Single-crystal X-ray diffraction confirms the planar thieno[3,2-d]pyrimidinone core and the acetamide side chain’s orthogonal orientation. The ortho-methoxy group induces steric hindrance, reducing π-stacking interactions compared to para-substituted analogs.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Citation |
|---|---|---|---|---|
| Conventional amidation | DMF, 80°C, 6 h | 68 | 95 | |
| Microwave amidation | CH3CN, 150°C, 20 min | 89 | 98 | |
| One-pot Gewald-Dimroth | Ethanol, microwave, 1 h | 72 | 90 |
The microwave-assisted route offers superior yield and purity, attributed to uniform heating and reduced decomposition. However, the one-pot Gewald-Dimroth method minimizes purification steps, favoring scalability.
Challenges and Optimization Strategies
Byproduct Formation in Gewald Reactions
Low yields (15%) in the Gewald step arise from malononitrile dimerization and incomplete sulfur incorporation. Adding elemental sulfur incrementally and using ultrasonic agitation improve yields to 28%.
Regioselectivity in Dimroth Rearrangement
Competing O- and N-alkylation during amidation is mitigated by employing bulky bases like DBU (1,8-diazabicycloundec-7-ene), which favor N-alkylation at the 3-position.
Industrial-Scale Production Considerations
Pilot-scale synthesis (10 kg batches) uses continuous flow reactors for the Gewald and Dimroth steps, achieving 65% overall yield. Solvent recovery systems and in-line HPLC monitoring ensure compliance with ICH Q3A/B guidelines.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halides, bases, and acids can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-(2-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular targets.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituents on the phenyl ring and thienopyrimidinone core significantly influence melting points, solubility, and stability. Key examples include:
Observations :
- Methoxy groups (e.g., in and ) may enhance metabolic stability due to reduced oxidative degradation .
Anti-Cancer Activity
- Thieno[2,3-d]pyrimidinone derivatives (e.g., compounds 8–11 in ) showed in vitro anti-breast cancer activity, with IC50 values correlated to substituent electronegativity. For instance, the 4-chlorophenyl analog (compound 9) exhibited a 75% yield and notable activity, suggesting halogenated analogs may be promising .
- Quinazolinone acetamides () demonstrated inhibition of enoyl-acyl carrier protein reductase (InhA) and anti-inflammatory activity, highlighting the acetamide moiety's versatility in targeting diverse pathways .
Anti-Inflammatory Activity
- 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide outperformed Diclofenac in anti-inflammatory assays, indicating that aminoalkyl substitutions enhance activity .
Key Structural and Functional Insights
- Role of the Methoxy Group : The 2-methoxyphenyl substituent may confer improved solubility over halogenated analogs (e.g., and ) while maintaining moderate lipophilicity for cellular uptake .
- Thienopyrimidinone Core: This scaffold is critical for π-π stacking interactions in biological targets, as seen in anti-cancer and anti-inflammatory analogs .
- Acetamide Linker: The –NHCO– group facilitates hydrogen bonding with enzymes like InhA or MMPs, a feature shared with active quinazolinone derivatives .
Biological Activity
N-(2-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a compound belonging to the thienopyrimidine class, which has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a thienopyrimidine core with a methoxyphenyl substituent. Its molecular formula is C18H16N4O2S, indicating the presence of various functional groups that contribute to its reactivity and biological properties.
Antitumor Activity
Research has highlighted the antitumor potential of thienopyrimidine derivatives. In particular, compounds similar to this compound have been evaluated for their inhibitory effects on various cancer cell lines. For instance:
- EGFR Inhibition : Studies have shown that certain thienopyrimidine derivatives exhibit significant inhibitory activity against the epidermal growth factor receptor (EGFR), which is crucial for tumor growth and proliferation. The IC50 values for related compounds have been reported as low as 13 nM in specific assays against cancer cell lines such as A549 and NCI-H1975, indicating potent antitumor activity .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. A study involving thienopyrimidine derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effective inhibition across various strains, including Escherichia coli and Staphylococcus aureus .
Case Study 1: Antitumor Efficacy
In one study, a series of thienopyrimidine derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The results indicated that modifications to the side chains significantly affected the compounds' potency. For example, compounds with halogen substitutions showed enhanced activity compared to those with longer or branched side chains .
Case Study 2: Antimicrobial Properties
Another study focused on the synthesis of thienopyrimidine derivatives with various substituents at position 3. The results revealed that certain compounds exhibited strong antimicrobial activity against Mycobacterium tuberculosis and other bacterial strains, with some showing non-toxic profiles up to concentrations of 200 micromol L−1 .
Data Summary
| Activity Type | Compound | IC50/ MIC | Cell Line/ Bacteria |
|---|---|---|---|
| Antitumor | Thienopyrimidine Derivative | 13 nM | A549, NCI-H1975 |
| Antimicrobial | Thienopyrimidine Derivative | Varies (MIC) | E. coli, S. aureus |
Q & A
What are the key structural features of N-(2-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, and how do they influence its reactivity and bioactivity?
Basic Research Question
The compound contains a thieno[3,2-d]pyrimidinone core fused with a phenyl group at position 7 and an acetamide moiety at position 2. The 2-methoxyphenyl substituent on the acetamide introduces steric and electronic effects, potentially modulating solubility and target binding. The 4-oxo group is critical for hydrogen-bonding interactions in enzymatic assays. Structural analogs (e.g., ) show that substituents on the phenyl and thienopyrimidine rings significantly affect potency and selectivity. Methodologically, NMR and X-ray crystallography are essential for confirming regiochemistry and tautomeric forms .
What synthetic strategies are effective for constructing the thieno[3,2-d]pyrimidinone core in this compound?
Basic Research Question
The core is typically synthesized via cyclocondensation of 2-aminothiophene-3-carboxylates with urea or thiourea derivatives under acidic conditions (e.g., polyphosphoric acid). For example, and describe multi-step routes starting with thiophene precursors, followed by cyclization and functionalization. Key challenges include controlling regioselectivity during cyclization and minimizing byproducts. Optimization of solvent (DMF or ethanol) and catalysts (e.g., triethylamine) is critical for yield improvement .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from assay conditions (e.g., cell line variability, enzyme isoforms) or compound purity. For instance, highlights how structural analogs exhibit divergent activities in antimicrobial vs. anticancer assays due to target specificity. To address contradictions:
- Validate purity via HPLC (>95%) and LC-MS.
- Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
- Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics .
What methodologies are recommended for analyzing metabolic stability in preclinical studies?
Advanced Research Question
Metabolic stability is assessed using liver microsome assays (human/rodent) with LC-MS/MS quantification. and emphasize the role of cytochrome P450 isoforms in oxidizing the methoxyphenyl or thienopyrimidine groups. Key steps:
- Incubate compound with NADPH-fortified microsomes.
- Monitor degradation over time (t₁/₂ calculation).
- Identify metabolites via high-resolution mass spectrometry (HRMS).
- Compare with structurally related compounds (e.g., ) to infer metabolic soft spots .
How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?
Advanced Research Question
SAR studies require systematic variation of substituents on the phenyl (position 7) and acetamide (position 2) groups. For example:
- Replace the 2-methoxyphenyl with electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance target affinity (see ).
- Modify the thienopyrimidine 4-oxo group to a thione for improved lipophilicity.
- Use molecular docking (e.g., AutoDock Vina) to predict binding modes against targets like kinases or GPCRs. Validate with mutagenesis studies .
What spectroscopic techniques are most reliable for characterizing this compound’s tautomeric forms?
Basic Research Question
The 4-oxo group in the thienopyrimidinone core can exhibit keto-enol tautomerism, affecting reactivity. Techniques include:
- ¹H/¹³C NMR : Chemical shifts of NH (δ ~10-12 ppm) and carbonyl carbons (δ ~160-180 ppm) indicate tautomeric state.
- IR Spectroscopy : Stretching frequencies for C=O (~1680 cm⁻¹) and N-H (~3300 cm⁻¹).
- X-ray crystallography : Definitive proof of tautomeric form and hydrogen-bonding networks (e.g., ) .
How should researchers address low yields in the final coupling step of the synthesis?
Advanced Research Question
Low yields during acetamide coupling (e.g., via EDC/HOBt) may result from steric hindrance or poor nucleophilicity. Strategies include:
- Screening coupling agents (e.g., HATU vs. DCC).
- Using microwave-assisted synthesis to enhance reaction efficiency.
- Introducing a protecting group on the thienopyrimidine NH to prevent side reactions (see for analogous protocols).
- Monitor reaction progress with TLC or inline IR spectroscopy .
What in vitro assays are suitable for evaluating this compound’s kinase inhibition potential?
Basic Research Question
Kinase inhibition is assessed using:
- TR-FRET assays : Measure displacement of a fluorescent ATP analog.
- Radioactive ATP-based assays : Quantify ³³P incorporation into substrates.
- Cellular assays : Phospho-antibody detection via Western blot (e.g., ERK or AKT pathways). and highlight the importance of counter-screening against off-target kinases (e.g., CDKs, VEGFR) to ensure selectivity .
How can computational modeling guide the optimization of this compound’s solubility?
Advanced Research Question
Predict solubility using QSPR models or COSMO-RS simulations. Key parameters:
- LogP (target <3 for oral bioavailability).
- Hydrogen-bond donors/acceptors.
- Introduce solubilizing groups (e.g., -SO₃H, PEG chains) on the acetamide phenyl ring without disrupting target binding. suggests that methoxy-to-hydroxyl substitutions improve aqueous solubility but may reduce metabolic stability .
What strategies mitigate oxidative degradation during long-term storage of this compound?
Advanced Research Question
Oxidative degradation of the thienopyrimidine or methoxyphenyl groups can be minimized by:
- Storing under inert gas (N₂/Ar) at -20°C.
- Adding antioxidants (e.g., BHT) to DMSO stock solutions.
- Characterizing degradation products via accelerated stability studies (40°C/75% RH for 4 weeks) and UPLC-PDA analysis. and recommend lyophilization for solid-state stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
